

A Comparative Pharmacokinetic Analysis of Pholedrine and its Parent Compound Methamphetamine

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Compound of Interest

Compound Name: *Pholedrine*

Cat. No.: *B1677695*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of **pholedrine** and its parent compound, methamphetamine. The information presented is collated from experimental data to assist researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) of these two sympathomimetic amines.

Data Presentation: A Side-by-Side Look at Pharmacokinetic Parameters

The following table summarizes the available quantitative pharmacokinetic data for **pholedrine** and methamphetamine. It is important to note that comprehensive human pharmacokinetic data for **pholedrine** is limited, with much of the available information derived from its role as a metabolite of methamphetamine and from preclinical animal studies.

Pharmacokinetic Parameter	Pholedrine	Methamphetamine
Bioavailability	Data not available	Oral: 67%, Intranasal: 79%, Inhalation: 90.3%
Time to Peak Plasma Concentration (Tmax)	Data not available	Oral: ~3 hours, Intranasal: ~2.7 hours, Smoked: ~2.5 hours
Plasma Half-Life ($t_{1/2}$)	Data not available	9-12 hours (can range from 5-30 hours)[1]
Volume of Distribution (Vd)	3.15 - 4.23 L/kg (in rats)	~3.5 L/kg
Protein Binding	Data not available	Varies widely, but generally considered low (<20%)[2]
Metabolism	Primarily a metabolite of methamphetamine, formed by CYP2D6-mediated hydroxylation.[3]	Hepatic, primarily by CYP2D6. Major metabolites include amphetamine and pholedrine (p-hydroxymethamphetamine). [3]
Excretion	Excreted in urine as sulfate and glucuronide conjugates.[3]	Primarily renal. Approximately 30-50% of a dose is excreted unchanged in the urine, with the rate being highly dependent on urinary pH.[1]

Experimental Protocols

General Protocol for a Preclinical In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for determining the pharmacokinetic profile of a compound like **pholedrine** or methamphetamine in a preclinical rodent model.

1. Animal Model:

- Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.
- Health Status: Animals should be healthy, of a specific age and weight range, and acclimatized to the laboratory environment for at least one week prior to the study.

2. Drug Formulation and Administration:

- The compound is dissolved in a suitable vehicle (e.g., saline, polyethylene glycol).
- For intravenous (IV) administration, the formulation is administered as a bolus via the tail vein.
- For oral (PO) administration, the formulation is delivered via oral gavage.

3. Dosing:

- At least three dose levels are typically evaluated to assess dose proportionality.

4. Sample Collection:

- Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
- Blood is collected via a cannulated vessel (e.g., jugular vein) or through sparse sampling from the tail vein.
- Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

5. Plasma Preparation:

- Blood samples are centrifuged to separate plasma.
- Plasma is transferred to clean tubes and stored at -80°C until analysis.

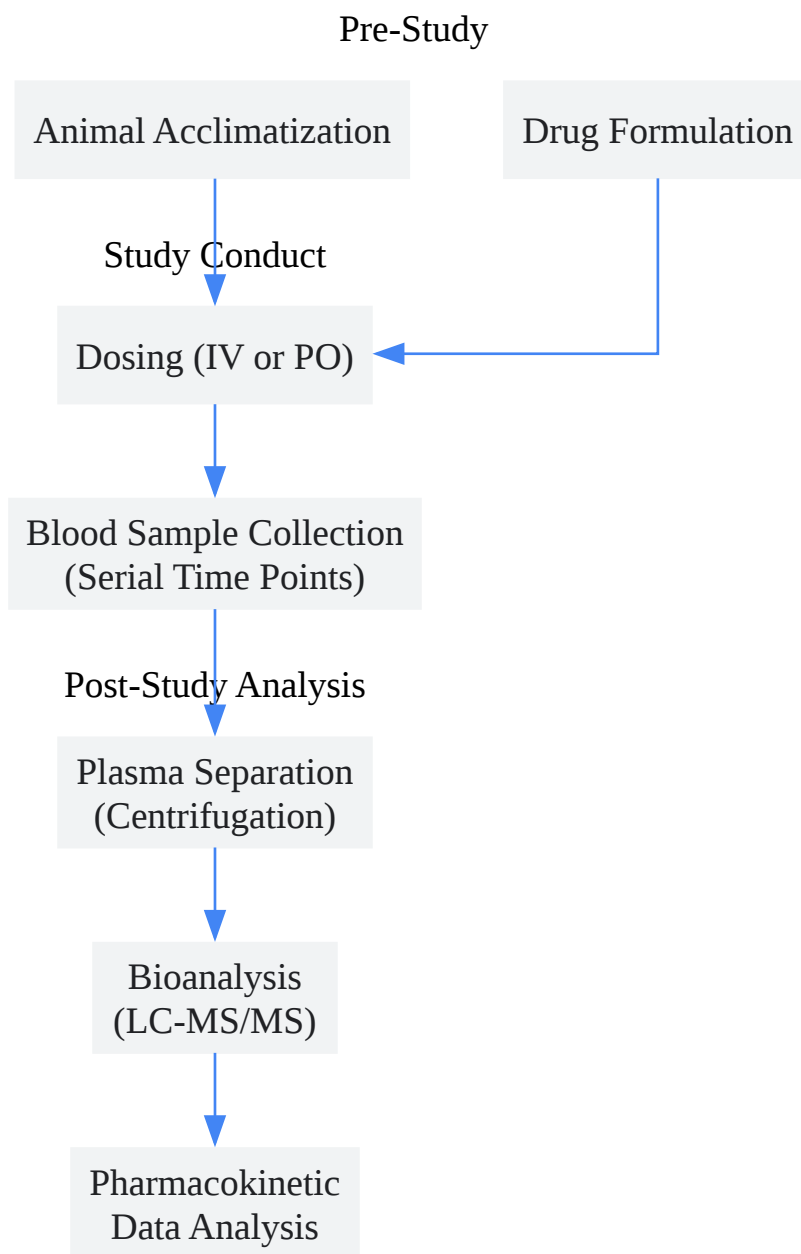
6. Bioanalytical Method:

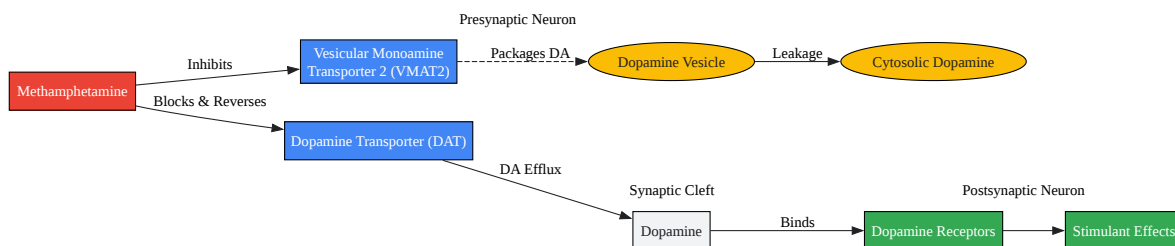
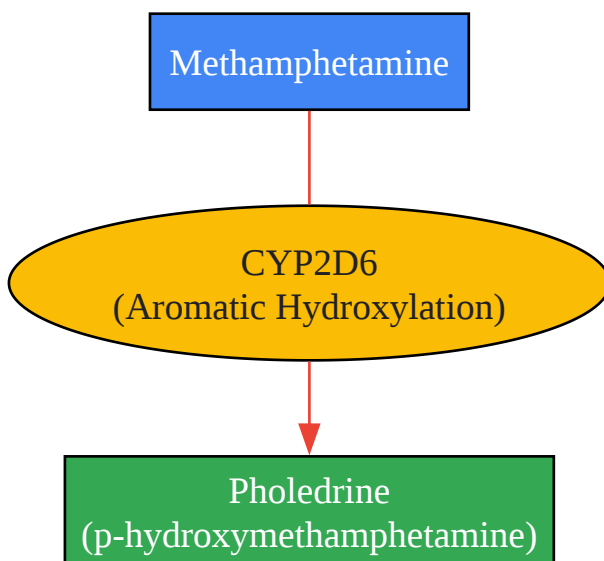
- A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying the drug and its metabolites in plasma.[4]
- The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[5][6]

7. Pharmacokinetic Analysis:

- Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin).
- Key pharmacokinetic parameters such as C_{max}, T_{max}, AUC, t_{1/2}, V_d, and clearance are calculated.

Diagram of the Experimental Workflow





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Phone: (601) 213-4426

Email: info@benchchem.com